Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-

Description

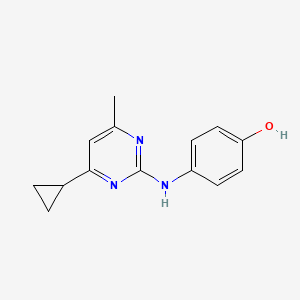

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name adheres to IUPAC guidelines:

4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol .

The structure features:

Synonyms and Related Compounds

Key synonyms include:

- 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol .

- CGA 304075 (metabolite designation in cyprodinil research).

Closely related compounds:

- 3-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol (isomer with phenol at position 3).

- 4-Cyclopropyl-6-methyl-2-pyrimidinamine (parent pyrimidine structure without phenol).

Historical Context in Heterocyclic Compound Research

Development in Pyrimidine Derivative Studies

Pyrimidine derivatives emerged as critical scaffolds in drug discovery due to their role in nucleic acid bases (e.g., cytosine, thymine). The incorporation of cyclopropyl and methyl groups into pyrimidines dates to mid-20th-century efforts to modify electronic and steric properties for enhanced biological activity.

The synthesis of 4-cyclopropyl-6-methyl-2-pyrimidinamine (the pyrimidine core of this compound) was first reported in the 1990s as part of fungicide development programs targeting kinase inhibition.

Role as a Cyprodinil Metabolite

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- was identified as a primary metabolite of cyprodinil (CAS 121552-61-2), a fungicide used to control powdery mildew and botrytis in crops. Its formation involves oxidative cleavage of the parent compound’s phenyl group, producing a phenol derivative.

Position Within Pyrimidine Derivative Classifications

Structural Classification

Pyrimidines are diazine heterocycles with nitrogen atoms at positions 1 and 3. This compound belongs to the 2-anilino-pyrimidine subclass, characterized by:

Functional Group Contributions

Properties

IUPAC Name |

4-[(4-cyclopropyl-6-methylpyrimidin-2-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-8-13(10-2-3-10)17-14(15-9)16-11-4-6-12(18)7-5-11/h4-8,10,18H,2-3H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDZGKRFRHHISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894966 | |

| Record name | 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195157-66-5 | |

| Record name | Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195157665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 4-((4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINYL)AMINO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78E6RY5M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of Pyrimidine Intermediate

- The pyrimidine ring is functionalized at the 2-position with an amino substituent.

- Substituents such as cyclopropyl at the 4-position and methyl at the 6-position are introduced through selective alkylation and methylation reactions.

- Typical reagents include alkyl halides and methylating agents under controlled conditions.

Coupling with Phenol Derivative

- The amino-substituted pyrimidine is reacted with a phenol derivative, often 4-aminophenol or a protected phenol precursor.

- The reaction is conducted under nucleophilic aromatic substitution conditions, where the amino group attacks the electrophilic site on the phenol ring or its activated derivative.

- Solvents used include polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or 2-methyltetrahydrofuran (MeTHF).

- Reaction temperatures are typically maintained between 50°C to 80°C for 2-3 hours to ensure complete conversion.

Isolation and Purification

- After completion, the reaction mixture is cooled and quenched with water.

- Acidification is performed to adjust pH and facilitate separation.

- Organic layers are separated, washed, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or filtration from mixed solvents such as toluene/methylcyclohexane.

- Drying under vacuum yields the target compound with high purity and yields exceeding 90% in optimized procedures.

Representative Preparation Scheme (Based on Patent US20130310597A1)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Conversion of precursor to intermediate (III) | Potassium trimethylsilanolate (TMSOK), solvent MeTHF, 65-70°C, 2-3 h | >90 | Exothermic addition, atmospheric pressure |

| B | Formation of compound (IV) via acid chloride intermediate | Oxalyl chloride (1.25 eq), MeTHF, 20°C, 1-2 h; followed by alcohol addition | >90 | Acid chloride intermediate formation critical |

| C | Hydrogenation to final product (I) | Pd/C catalyst (5%), methanol, room temperature, hydrogen gas | >90 | Catalyst choice crucial for selectivity |

This three-step sequence illustrates a robust synthetic route involving intermediate transformations and catalytic hydrogenation to achieve the final phenolic amino-pyrimidine compound.

Analytical and Research Findings

- NMR Spectroscopy : The compound’s structure is confirmed by ^13C NMR using DEPT135 pulse sequences, showing characteristic signals for aromatic carbons, methyl groups, and cyclopropyl carbons.

- Purity : High-performance liquid chromatography (HPLC) confirms >95% purity post-purification.

- Yield : Overall synthetic yield typically exceeds 85-90% on a multi-gram scale.

- Reaction Monitoring : Conversion is monitored by HPLC or TLC to ensure completion before proceeding to subsequent steps.

- Solvent Selection : 2-Methyltetrahydrofuran (MeTHF) is preferred for its favorable environmental profile and reaction efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Pyrimidine derivatives, phenol derivatives |

| Key reagents | Potassium trimethylsilanolate, oxalyl chloride, Pd/C catalyst |

| Solvents | 2-Methyltetrahydrofuran (MeTHF), methanol, toluene/methylcyclohexane |

| Reaction temperature | 20°C to 70°C depending on step |

| Reaction time | 1-3 hours per step |

| Yield | >90% per step, overall >85% |

| Purification methods | Acid-base extraction, recrystallization, filtration |

| Analytical techniques | NMR, HPLC, mass spectrometry |

Additional Notes

- The cyclopropyl substituent on the pyrimidine ring is critical for biological activity and must be introduced early in the synthesis.

- Hydrogenation steps require careful control to avoid reduction of the aromatic ring.

- The choice of solvents and catalysts significantly impacts the reaction selectivity and yield.

- Scale-up to multi-gram quantities has been demonstrated with consistent results.

Chemical Reactions Analysis

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- is utilized as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology

This compound has been studied for its potential biological activities. Research indicates that it possesses significant antimicrobial properties, particularly against fungal strains like Candida albicans and Aspergillus niger. In studies using microdilution methods to determine Minimum Inhibitory Concentration (MIC), it exhibited an MIC value of 32 µg/mL against these fungi.

Medicine

In medicinal chemistry, ongoing research explores its therapeutic applications. As a metabolite of Cyprodinil, it may inhibit the biosynthesis of essential cellular components in fungi, leading to their death. Its phenolic group can interact with enzymes and proteins, affecting their function and activity .

Antifungal Activity Study

A study highlighted the antifungal properties of Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- against Candida albicans and Aspergillus niger. The results demonstrated significant inhibitory effects with an MIC value of 32 µg/mL.

Mechanism of Action

The mechanism of action of Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- involves its interaction with specific molecular targets and pathways. As a metabolite of Cyprodinil, it may inhibit the biosynthesis of essential cellular components in fungi, leading to their death. The compound’s phenol group can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The cyclopropyl and methyl groups in the target compound enhance steric and electronic properties compared to simpler pyrimidines. Fluorinated analogs (e.g., CAS 851596-92-4) exhibit higher LogP, suggesting improved membrane permeability .

- Biological Relevance : Quinazolinyl-containing derivatives (e.g., CAS N/A) show kinase inhibition, while the target compound’s agrochemical applications are linked to its stability and moderate hydrophobicity .

Research Findings and Trends

Recent studies highlight pyrimidine derivatives as versatile scaffolds. The target compound’s cyclopropyl group distinguishes it from analogs by reducing metabolic degradation, a critical factor in agrochemical design . Fluorinated derivatives, while potent, face regulatory scrutiny due to environmental persistence . Future research may explore hybrid structures combining cyclopropyl and fluorinated groups for optimized bioactivity.

Biological Activity

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- (CAS No. 195157-66-5) is a chemical compound with significant biological activity. This compound, characterized by its unique structural features combining a phenolic ring and a pyrimidinyl moiety, has attracted attention for its potential applications in various fields, including medicine and agriculture.

Molecular Structure

The molecular formula of Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- is , with a molecular weight of approximately 241.29 g/mol. The compound is achiral and lacks defined stereocenters, which simplifies its synthesis and characterization.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.29 g/mol |

| Stereochemistry | Achiral |

| InChI Key | LBDZGKRFRHHISM-UHFFFAOYSA-N |

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- exhibits biological activity primarily through its interaction with specific molecular targets. It is believed to inhibit the biosynthesis of essential cellular components in fungi, leading to their death. The compound's phenolic group can interact with various enzymes and proteins, affecting their function and activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It has been studied for its effectiveness against various fungal strains, suggesting potential applications as a fungicide. Its mechanism likely involves disrupting fungal cell wall integrity or inhibiting essential metabolic pathways.

Study on Antifungal Activity

A study conducted on the antifungal properties of phenolic compounds revealed that Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- exhibited significant inhibitory effects against Candida albicans and Aspergillus niger. The compound's effectiveness was evaluated using a microdilution method to determine the Minimum Inhibitory Concentration (MIC). Results indicated an MIC value of 32 µg/mL against both fungal strains.

Antitumor Potential in Preclinical Models

In a preclinical study evaluating the antitumor potential of similar compounds, researchers found that phenolic derivatives could inhibit cell proliferation in human cancer cell lines. Although direct studies on Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- are needed, the observed IC50 values for related compounds ranged from 0.64 µM to 2.0 nM against various cancer cell lines .

Q & A

Q. What established synthetic routes are available for Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-, and what are the critical reaction conditions?

The compound can be synthesized via condensation reactions between substituted pyrimidine precursors and phenolic amines. A common approach involves reacting 4-cyclopropyl-6-methyl-2-aminopyrimidine with 4-aminophenol under acidic or catalytic conditions. Guanidine nitrate (used in analogous pyrimidin-2-amine syntheses) may act as a catalyst to facilitate cyclization . Key conditions include controlled temperature (80–120°C) and inert atmosphere to prevent oxidation of the amino group. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/petroleum ether .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its identity?

- 1H/13C NMR : The amino linkage is confirmed by a singlet near δ 5.5–6.0 ppm (aromatic protons) and δ 150–160 ppm (C-N coupling). The cyclopropyl group shows distinct signals at δ 0.5–2.0 ppm (protons) and δ 10–25 ppm (carbons) .

- HRMS : A molecular ion peak matching the exact mass (e.g., m/z 270.1234 for C₁₄H₁₆N₃O) confirms the molecular formula .

- X-ray crystallography : Resolves spatial arrangement, including hydrogen bonding between the phenolic -OH and pyrimidine nitrogen .

Q. What functional group transformations are applicable to the pyrimidinylamino moiety?

The pyrimidine ring undergoes electrophilic substitution (e.g., halogenation at C-5) or nucleophilic displacement of leaving groups (e.g., Cl → NH₂). The amino group can be acylated or alkylated using reagents like acetyl chloride or methyl iodide, with reaction rates influenced by steric hindrance from the cyclopropyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?

Discrepancies arise from dynamic effects (e.g., tautomerism) or incorrect stereochemical assignments. Strategies include:

- DFT calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) and compare computed vs. experimental chemical shifts .

- Boltzmann averaging : Account for conformational populations >1% to refine predicted spectra .

- ECD simulations : Match experimental electronic circular dichroism with TD-DFT-derived spectra to assign absolute configurations .

Q. What strategies analyze the compound’s supramolecular assembly in solid-state structures?

- X-ray diffraction : Identifies intermolecular interactions (e.g., O-H···N hydrogen bonds between phenolic -OH and pyrimidine N, π–π stacking of aromatic rings) .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. How does the cyclopropyl group influence electronic properties and reactivity?

- Electronic effects : The cyclopropyl ring introduces slight electron-withdrawing character via σ-acceptor effects, altering pyrimidine ring electrophilicity.

- Steric effects : Hinders axial attack in substitution reactions, favoring planar transition states.

- Ring strain : Enhances reactivity in ring-opening reactions under acidic conditions .

Q. What in vitro assays evaluate bioactivity, and how should cytotoxicity data be interpreted?

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., Huh-7, HeLa) to calculate IC₅₀ values. Compare selectivity indices (e.g., HL7702 normal cells vs. cancer cells) to assess therapeutic potential .

- COX-2 inhibition : Measure % inhibition at 10 µM using ELISA, with IC₅₀ < 5 µM indicating strong activity .

Q. Which computational methods predict stability and tautomeric forms?

- Molecular dynamics (MD) : Simulate solvent effects (e.g., methanol) to identify dominant tautomers (e.g., keto-enol equilibria).

- Potential energy surface (PES) scans : Map energy barriers for tautomer interconversion using Gaussian 09 .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.